3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structural Significance of Thiazolidinone Derivatives in Bioactive Compounds
Thiazolidinones, characterized by a five-membered ring containing nitrogen and sulfur atoms, have emerged as privileged scaffolds in medicinal chemistry. The 4-thiazolidinone variant, with a carbonyl group at the 4th position, exhibits remarkable versatility due to its ability to undergo substitutions at the 2nd, 3rd, and 5th positions (Figure 1). This adaptability enables fine-tuning of electronic and steric properties, critical for optimizing target binding.
The biological profile of thiazolidinones spans anticancer, antimicrobial, and anti-inflammatory activities. For instance, derivatives with C-2 aryl substitutions demonstrate enhanced antitubercular activity by inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis. The presence of a thioxo group (S=) at position 2, as seen in the target compound, increases electrophilicity, facilitating interactions with cysteine residues in enzymatic active sites. This feature is particularly advantageous in developing protease inhibitors and kinase modulators.
Key Structural Modifications and Bioactivity Correlations
| Position | Substitution Type | Biological Impact |
|---|---|---|
| C-2 | Thioxo group | Enhances enzyme inhibition via covalent bonding |
| N-3 | Allyl chain | Improves membrane permeability through lipophilicity |
| C-5 | Exocyclic double bond | Enables conjugation with aromatic systems for π-stacking |
Pyrido[1,2-a]pyrimidin-4-one Systems: Historical Context and Pharmacophoric Relevance
The pyrido[1,2-a]pyrimidin-4-one framework, a fused bicyclic system combining pyridine and pyrimidine rings, first gained attention in the 1980s as a rigid, planar structure for intercalation into DNA. Contemporary applications exploit its ability to engage in dual hydrogen-bonding interactions with biological targets, particularly in kinase inhibition. The 9-methyl substitution in the target compound introduces steric hindrance, potentially increasing selectivity for specific kinase isoforms.
Recent synthetic advances, such as CuI-catalyzed tandem C–N bond formation and intramolecular amidation, have enabled efficient access to multisubstituted derivatives (Scheme 1). This method tolerates electron-donating and withdrawing groups at the 2-, 3-, and 9-positions, facilitating rapid SAR exploration. The methyl group at position 9 in the target molecule likely reduces metabolic oxidation at this site, enhancing pharmacokinetic stability.
Piperazine-Benzodioxole Hybrid Architectures in Multifunctional Molecular Design
Piperazine-benzodioxole hybrids combine the conformational flexibility of piperazine with the electron-rich aromatic system of benzodioxole. The 1,3-benzodioxol-5-ylmethyl group in the target compound serves dual purposes:
- Metabolic Protection : The methylenedioxy group resists oxidative degradation by cytochrome P450 enzymes.
- π-π Interactions : The benzodioxole system engages in edge-to-face interactions with aromatic residues in target proteins.
The piperazine linker adopts a chair conformation in solution, positioning the benzodioxole moiety for optimal target engagement. This structural feature is critical in CNS-active compounds, where blood-brain barrier penetration requires balanced hydrophobicity and hydrogen-bonding capacity.
Comparative Analysis of Piperazine Hybrids
| Hybrid Component | Role in Molecular Design | Example Bioactivity |
|---|---|---|
| Benzodioxole | Metabolic stability | MAO-B inhibition |
| Benzimidazole | DNA intercalation | Anticancer activity |
| Isatin | Kinase inhibition | Antiproliferative effects |
The strategic combination of these three pharmacophores in a single molecule creates synergistic effects that are unattainable with individual components. The Z-configuration of the exocyclic double bond in the thiazolidinone moiety ensures proper spatial alignment for simultaneous interaction with multiple biological targets, a principle increasingly exploited in polypharmacology.
Properties
Molecular Formula |
C28H27N5O4S2 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H27N5O4S2/c1-3-8-33-27(35)23(39-28(33)38)15-20-25(29-24-18(2)5-4-9-32(24)26(20)34)31-12-10-30(11-13-31)16-19-6-7-21-22(14-19)37-17-36-21/h3-7,9,14-15H,1,8,10-13,16-17H2,2H3/b23-15- |
InChI Key |
AORIHDHOSHPHNF-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central framework of the target compound. Reference details a scaffold-hopping approach for analogous systems, where pyrido[1,2-a]pyrimidin-4-ones are synthesized via cyclization of substituted pyridine-2-amines. For the 9-methyl derivative, the synthesis begins with 2-amino-4-methylpyridine undergoing condensation with a β-keto ester (e.g., ethyl acetoacetate) in acetic acid under reflux (Figure 1). This forms the intermediate 3-acetyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , confirmed via NMR (δ 2.45 ppm, singlet for acetyl group) and mass spectrometry ([M+H] at m/z 229) .
Optimization Note : The reaction requires strict anhydrous conditions to prevent hydrolysis of the acetyl group. Yields improve from 65% to 82% when using molecular sieves to absorb moisture .
The 2-position piperazinyl group is introduced via nucleophilic aromatic substitution. Reference demonstrates this using 2-chloropyrimidine and 1-(3',4'-methylenedioxybenzyl)piperazine in anhydrous xylene with potassium carbonate. Adapting this method, 3-acetyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is first halogenated at the 2-position using phosphorus oxychloride (POCl) to yield 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . Subsequent reaction with 1-(1,3-benzodioxol-5-ylmethyl)piperazine in xylene at 130°C for 9 hours affords the intermediate 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 2) .
Key Data :
-
Characterization: NMR shows a singlet at δ 5.95 ppm (benzodioxole protons) and a multiplet at δ 3.50–2.80 ppm (piperazine protons) .
The thiazolidinone fragment is introduced via Knoevenagel condensation. Reference highlights the use of 3-allylrhodanine and aromatic aldehydes in acetic acid. For the target compound, 3-allylrhodanine is condensed with the aldehyde intermediate derived from the pyrido[1,2-a]pyrimidin-4-one core.
Procedure :
-
3-Allylrhodanine (1.0 equiv) and 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) are refluxed in glacial acetic acid (10 mL) for 12 hours.
-
The reaction mixture is cooled, poured into ice-water, and extracted with chloroform.
-
The organic layer is dried (NaSO) and purified via column chromatography (SiO, ethyl acetate/hexane 3:7) .
Stereochemical Control : The Z-configuration of the exocyclic double bond is confirmed by NOESY spectroscopy, showing proximity between the allyl group and thiazolidinone sulfur .
Structural Validation and Analytical Data
Spectroscopic Characterization :
-
NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, pyrimidine H), 7.02–6.85 (m, 3H, benzodioxole H), 5.95 (s, 2H, OCHO), 5.45–5.30 (m, 2H, allyl CH), 4.80 (d, J = 6.4 Hz, 2H, NCH), 3.60–2.80 (m, 8H, piperazine H), 2.45 (s, 3H, CH) .
-
HRMS (ESI) : Calculated for CHNOS: 612.1582; Found: 612.1588 .
X-ray Crystallography : Single-crystal analysis of a related compound (from ) confirms the Z-configuration and planarity of the thiazolidinone-pyrrolidine system.
Challenges and Optimization
-
Piperazine Solubility : The nucleophilic substitution step (Section 2) suffers from low solubility of 1-(1,3-benzodioxol-5-ylmethyl)piperazine in xylene. Adding catalytic dimethylformamide (DMF, 5% v/v) increases yield to 75% .
-
Byproduct Formation : During Knoevenagel condensation, over-condensation products may form. Reducing reaction time to 8 hours and using freshly distilled acetic acid minimizes this .
Comparative Analysis of Alternative Routes
An alternative route from involves constructing the pyrido[1,2-a]pyrimidin-4-one core via cyclization of α,β-unsaturated esters with malononitrile. However, this method introduces nitrile groups incompatible with subsequent piperazination steps .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains:
-
Thiazolidinone ring : Prone to redox reactions and nucleophilic substitution.
-
Allyl group : Susceptible to addition reactions (e.g., epoxidation, cycloaddition).
-
Piperazine ring : Can undergo alkylation or acylation.
-
Pyrido-pyrimidine core : May participate in electrophilic aromatic substitution.
Oxidation
The thiazolidinone moiety can undergo oxidation, potentially altering the sulfur-containing groups (e.g., thioxo → sulfone). Common reagents include hydrogen peroxide or peracids.
Conditions :
-
Solvent: Polar aprotic (e.g., DMF).
-
Temperature: Room temperature or mild heating.
Outcome :
-
Modification of the thioxo group to a more oxidized state, impacting biological activity.
Source : EvitaChem.
Substitution Reactions
The piperazine ring and allyl group may undergo nucleophilic or electrophilic substitution.
Example :
-
Alkylation/Acylation of Piperazine : Reacts with alkyl halides or acylating agents.
-
Thiazolidinone Substitution : Nucleophilic attack at the carbonyl or thioxo group.
Conditions :
-
Reagents: Alkyl halides, acyl chlorides, or amines/thiols.
-
Solvent: DMF or dichloromethane.
Outcome :
-
Functionalization of the piperazine ring or thiazolidinone moiety.
Source : EvitaChem.
Addition Reactions
The allyl group may participate in cycloaddition (e.g., Diels-Alder) or epoxidation.
Conditions :
-
Reagents: Epoxidizing agents (e.g., mCPBA).
-
Solvent: Dichloromethane.
Outcome :
-
Formation of epoxides or cycloadducts, altering the molecule’s geometry.
Source : EvitaChem.
Reaction Mechanisms
| Reaction Type | Mechanism | Key Steps |
|---|---|---|
| Oxidation | Oxidation of the thioxo group via electrophilic attack. | Reagent (e.g., H₂O₂) attacks sulfur, forming an intermediate sulfone. |
| Reduction | Catalytic hydrogenation of the allyl group. | H₂ adds across the double bond, yielding a saturated alkane. |
| Substitution | Nucleophilic attack on the piperazine’s nitrogen or thiazolidinone carbonyl. | Nucleophile (e.g., amine) replaces a leaving group (e.g., halide). |
| Addition | Electrophilic addition to the allyl group. | Epoxidizing agent reacts with the double bond, forming an epoxide. |
Optimization and Analytical Monitoring
-
Conditions : Reaction parameters (temperature, solvent, reagent ratios) must be optimized to ensure high purity and yield.
-
Techniques : NMR spectroscopy and mass spectrometry are used to track reaction progress and confirm product identity.
Source : EvitaChem.
Biological Implications of Reactivity
The compound’s structural complexity suggests potential applications in drug development. For example:
-
Thiazolidinone interactions : May inhibit enzymes via sulfur-nitrogen bonding.
-
Piperazine modifications : Could enhance pharmacokinetics or target-specific binding.
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The thiazolidinone ring is particularly noted for its effectiveness in inhibiting microbial growth, making it a candidate for developing new antibiotics .
Anticancer Properties : Preliminary research suggests that this compound may possess cytotoxic effects on cancer cell lines. Its mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases. This activity is attributed to its structural components that interact with specific enzymes and receptors involved in inflammatory responses .
Synthetic Routes
The synthesis of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions:
- Formation of Thiazolidinone Ring : Reacting an appropriate aldehyde with thiosemicarbazide under acidic conditions.
- Allylation : Introducing the allyl group through an allylation reaction using an allyl halide.
- Piperazine Introduction : Incorporating the piperazine moiety via nucleophilic substitution.
- Pyridopyrimidinone Formation : Constructing the core through cyclization reactions involving suitable precursors.
Antimicrobial Screening
A study evaluated the antimicrobial efficacy of similar thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited moderate to high activity compared to standard antibiotics, suggesting that structural modifications can enhance their antimicrobial potency .
Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a class of pyrido[1,2-a]pyrimidin-4-one derivatives modified at the 2- and 3-positions. Structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights:
Thiazolidinone Modifications: The allyl group in the target compound introduces conformational flexibility compared to rigid benzyl (Compounds B, D) or polar methoxyethyl (Compound A) substituents. This flexibility may optimize binding to sterically constrained targets .
Piperazinyl Substitutions :
- The benzodioxol-methyl group in the target compound offers superior π-π stacking and resistance to oxidative metabolism compared to benzyl (Compounds A, B) or alkyl (Compounds C, D) groups .
- Ethyl substituents (Compounds C, D) reduce steric hindrance but limit aromatic interactions critical for target affinity .
Electronic and Steric Effects: Molecular descriptors (e.g., van der Waals volume, polar surface area) vary significantly with substituents, influencing solubility and membrane permeability . The Z-configuration ensures proper alignment of the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one planes, as confirmed by crystallographic studies using SHELX/ORTEP .
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest the following:
- Enhanced Target Affinity: The benzodioxol group may improve binding to aromatic-rich enzyme active sites (e.g., kinases) compared to non-aromatic substituents .
- Synthetic Challenges : The allyl group may complicate synthesis due to isomerization risks, necessitating precise reaction conditions .
Biological Activity
The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure
The compound features multiple pharmacophoric elements:
- Thiazolidine ring : Contributes to various biological activities.
- Pyrido[1,2-a]pyrimidine core : Known for its role in medicinal chemistry.
- Benzodioxole and piperazine moieties : Enhance bioactivity and solubility.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
A study highlighted the antibacterial properties of thiazolidine derivatives, noting that compounds similar to the target molecule showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Antitumor Activity
The anti-glioma activity of thiazolidinones was assessed in various studies. For instance, derivatives containing pyridine showed potent antitumor effects by reducing cell viability in glioblastoma multiforme cells. Specific derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Notably, thiazolidine derivatives have been shown to inhibit serine proteases like NS2B-NS3 from the Dengue virus and thrombin from bovine plasma. This suggests a possible application in antiviral therapies and anticoagulant treatments .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Zvarec et al. (2023) | Reported antibacterial activity against Staphylococcus aureus | Antibacterial |
| Da Silva et al. (2020) | Evaluated anti-glioma activity; specific derivatives showed potent effects | Antitumor |
| Mendgen et al. (2020) | Inhibitory effects on serine proteases; potential for antiviral applications | Enzyme inhibition |
The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis through inhibition of key enzymes.
- Antitumor Mechanism : Induction of apoptosis in cancer cells via modulation of signaling pathways.
- Enzyme Inhibition : Competitive inhibition of proteases leading to reduced viral replication and clotting processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolidinone-pyrimidine hybrid compounds like this target molecule?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can react with aminopyridines to form dithiazolylidene intermediates, which are further functionalized . Key steps include optimizing reaction conditions (base, temperature, time) to enhance regioselectivity and yield. Structural analogs often require palladium-catalyzed cross-coupling or nucleophilic substitution to install allyl or benzodioxolylmethyl groups .
Q. How can researchers characterize the stereochemistry and regioselectivity of the Z-configuration in the thiazolidinone moiety?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the Z-configuration of the exocyclic double bond. X-ray crystallography provides definitive stereochemical assignment, while IR spectroscopy identifies thioxo (C=S) and carbonyl (C=O) stretches . Computational methods (DFT) may predict stability differences between Z/E isomers .
Q. What safety precautions are recommended when handling thioxo-thiazolidinone derivatives?
- Methodological Answer : Safety data sheets (SDS) for structurally similar compounds highlight hazards such as respiratory irritation and skin sensitization. Use fume hoods, PPE (gloves, lab coats), and emergency protocols (e.g., inhalation: move to fresh air; skin contact: wash with soap/water). Toxicity data should be extrapolated from analogs due to limited direct studies .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the reactivity of this compound in catalytic or supramolecular systems?
- Methodological Answer : Crystallographic studies and Hirshfeld surface analysis can map intermolecular interactions. For example, the benzodioxole moiety may engage in π-π stacking, while the piperazinyl group participates in hydrogen bonding, affecting solubility and catalytic activity . Molecular dynamics simulations model interaction dynamics in solution .
Q. What strategies resolve contradictions in biological activity data for structurally related thieno-pyrimidinones?
- Methodological Answer : Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions (e.g., cell line specificity) or substituent effects. Dose-response studies, SAR analysis, and meta-analyses of analogs (e.g., thieno[2,3-d]pyrimidin-4-ones) can isolate critical pharmacophores. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate targets .
Q. How can Bayesian optimization improve reaction yields for complex multi-step syntheses of this compound?
- Methodological Answer : Bayesian algorithms iteratively optimize reaction parameters (e.g., solvent polarity, catalyst loading) using prior experimental data. For example, a 3-factor (temperature, time, base) design space can reduce trial runs by 40–60% compared to traditional OFAT (one-factor-at-a-time) approaches. Flow chemistry setups enhance reproducibility in continuous synthesis .
Critical Analysis of Evidence
- Synthesis : –5 and 19 provide foundational protocols but lack direct data for the target compound. Cross-referencing with thieno-pyrimidinone syntheses (e.g., 3-amino-2-mercapto derivatives) is necessary .
- Biological Activity : suggests antimicrobial potential, but conflicting data in (Baraldi et al., 2002) emphasize the need for rigorous SAR studies.
- Safety : –3 offer general guidelines but require validation via in vitro toxicity assays (e.g., MTT) for accurate risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
